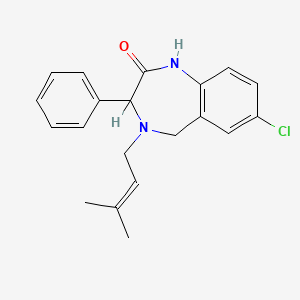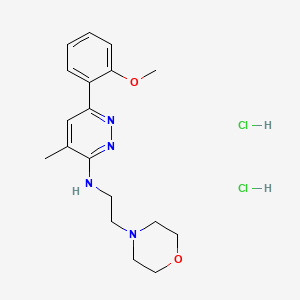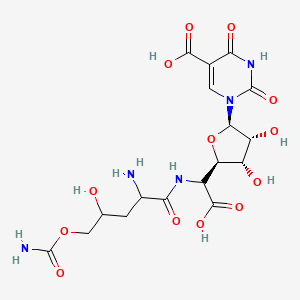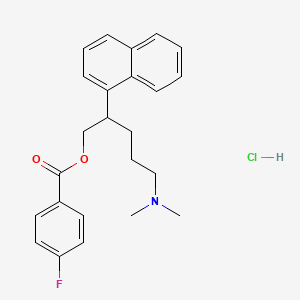
(E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound consists of a butenedioic acid moiety and a methyl ester of a pyridinylpiperazine derivative, making it a subject of study for its reactivity and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the butenedioic acid moiety: This can be achieved through the oxidation of butene derivatives under controlled conditions.
Synthesis of the pyridinylpiperazine derivative: This involves the reaction of pyridine with piperazine in the presence of suitable catalysts.
Esterification: The final step involves the esterification of the synthesized intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors are employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and piperazinyl moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which (E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate specific enzymes, leading to changes in cellular processes.
Propriétés
Numéro CAS |
104373-91-3 |
|---|---|
Formule moléculaire |
C22H29N3O10 |
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate |
InChI |
InChI=1S/C14H21N3O2.2C4H4O4/c1-12(11-14(18)19-2)16-7-9-17(10-8-16)13-5-3-4-6-15-13;2*5-3(6)1-2-4(7)8/h3-6,12H,7-11H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clé InChI |
PTJLUJOXDMAMBD-LVEZLNDCSA-N |
SMILES isomérique |
CC(N1CCN(CC1)C2=CC=CC=N2)CC(=O)OC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(CC(=O)OC)N1CCN(CC1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


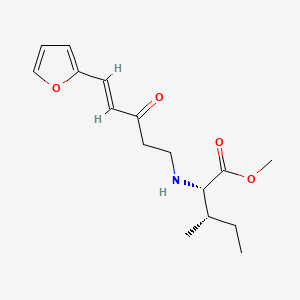
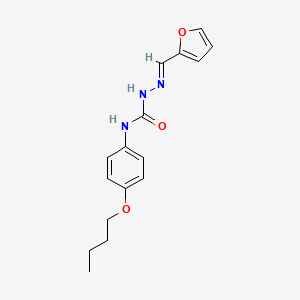
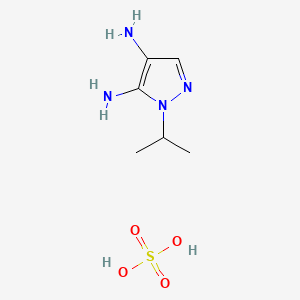

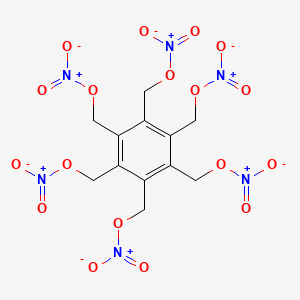
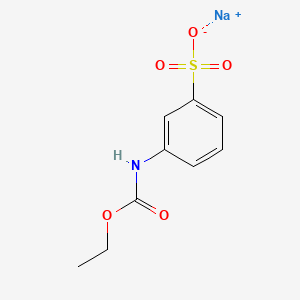
![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
